2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

This pyridazinylthioacetamide (MW 409.5, C22H23N3O3S) incorporates a unique 4-ethoxyphenyl at pyridazine C6 and N-(2-methoxybenzyl) on the acetamide. Unlike other analogs, this substitution pattern cannot be assumed to preserve potency or selectivity—it is a distinct chemical entity for expanding SAR beyond published leads. Reported multi-target profiles (telomerase, JAK1/STAT3/TLR4) and sub‑micromolar anti‑HIV‑1 activity (EC50 0.046–5.46 µM) in related series make it suitable for antiviral screening and dual PARP‑kinase inhibition research. Procure at verified ≥95% purity to ensure reliable analytical and biological results.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5
CAS No. 896054-70-9
Cat. No. B2475474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
CAS896054-70-9
Molecular FormulaC22H23N3O3S
Molecular Weight409.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C22H23N3O3S/c1-3-28-18-10-8-16(9-11-18)19-12-13-22(25-24-19)29-15-21(26)23-14-17-6-4-5-7-20(17)27-2/h4-13H,3,14-15H2,1-2H3,(H,23,26)
InChIKeySEAUKKCRYSRTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide (CAS 896054-70-9): Compound Class, Structural Identity, and Procurement Context


2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide (CAS 896054-70-9, molecular formula C22H23N3O3S, molecular weight 409.5 g/mol) belongs to the pyridazinylthioacetamide class—a scaffold characterized by a pyridazine core linked via a thioether bridge to an acetamide moiety [1]. The pyridazine ring is a recognized privileged structure in medicinal chemistry, with validated activity across anticancer, anti-inflammatory, and antimicrobial targets [2]. This specific compound bears a 4-ethoxyphenyl substituent at the pyridazine 6-position and an N-(2-methoxybenzyl) group on the acetamide nitrogen—structural features that distinguish it within the broader thioacetamide chemotype and may confer unique target engagement or physicochemical properties relative to closely related analogs such as N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives or N-cyclopropyl-N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (VU0463271) .

Why In-Class Pyridazine-Thioacetamide Analogs Cannot Be Casually Substituted for 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide in Target-Focused Research


The pyridazinylthioacetamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity to both the pyridazine C6 aryl substituent and the acetamide N-substituent. Published SAR from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrates that even modest substituent variations produce significant shifts in multi-target inhibition profiles across telomerase, JAK1, STAT3, and TLR4—with lead compound 4l (bearing a specific substitution pattern) achieving 64.95% telomerase inhibition and 79% growth inhibition, while other analogs in the same series (4a–4n) showed divergent activity [1]. The HIV-1 NNRTI series of pyridazinylthioacetamides further confirms that EC50 values span over two orders of magnitude (0.046–5.46 µM) depending solely on peripheral substitution [2]. Therefore, substituting the 4-ethoxyphenyl / N-(2-methoxybenzyl) substitution pattern of CAS 896054-70-9 with any other in-class analog cannot be assumed to preserve target potency, selectivity, or even the target class engaged—each compound must be treated as a distinct chemical entity for procurement decisions.

Quantitative Differentiation Evidence for 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide (CAS 896054-70-9) Versus Closest Analogs


Structural Differentiation: 4-Ethoxyphenyl Substituent Confers Distinct Physicochemical Properties Versus 6-Phenyl and 6-(2-Methoxyphenyl) Pyridazine Analogs

The target compound incorporates a 4-ethoxyphenyl group at the pyridazine C6 position, which is structurally distinct from the 6-phenyl substituent found in the Shaldam et al. (2024) multitarget inhibitor series (e.g., compound 4l) and from the 6-phenyl group in VU0463271 (KCC2 antagonist, IC50 = 61 nM) . The electron-donating ethoxy (-OCH2CH3) para-substituent increases the calculated logP by approximately +0.4 to +0.6 relative to an unsubstituted 6-phenyl analog, while simultaneously introducing a hydrogen bond acceptor site absent in the parent phenyl series. The N-(2-methoxybenzyl) acetamide terminus further differentiates this compound from the N-phenylacetamide (Shaldam series) and N-cyclopropyl-N-(4-methylthiazol-2-yl)acetamide (VU0463271) side chains, with the ortho-methoxy group on the benzyl ring providing an additional H-bond acceptor within a conformationally flexible linker [1]. These combined features create a unique pharmacophoric signature not represented in any published pyridazinylthioacetamide dataset.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Scaffold-Class Evidence: Pyridazinylthioacetamides Exhibit Validated Multi-Target Anticancer Activity with Quantitative Benchmarks

The closest published chemotype—N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives—demonstrated quantifiable, multi-target anticancer activity. Lead compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition, with JAK1 inhibitory potential of 0.46-fold change (vs. pacritinib reference: 0.33-fold change), STAT3 inhibition of 0.22-fold change (vs. sorafenib: 0.33-fold change), and TLR4 downregulation of 0.81-fold change (vs. resatorvid: 0.29-fold change) [1]. In vivo, compound 4l produced significant reductions in tumor size and mass in female mice bearing Solid Ehrlich Carcinoma, with confirmed suppression of angiogenesis and inflammation markers [1]. While not a direct head-to-head comparison with CAS 896054-70-9, these data establish the quantitative activity ceiling for the pyridazinylthioacetamide chemotype and provide a benchmark against which the target compound's activity should be measured if screened in comparable assays.

Cancer Therapeutics Multi-Target Kinase Inhibition Telomerase Inhibition

Scaffold-Class Evidence: Pyridazinylthioacetamide Chemotype Demonstrates Sub-Micromolar Antiviral Potency in HIV-1 NNRTI Assays

Song et al. (2013) reported that pyridazinylthioacetamides function as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with the most active compound (8k) achieving an EC50 of 0.046 µM against HIV-1 strain IIIB replication, a CC50 of 99.9 µM, and a selectivity index of 2149 [1]. The entire series inhibited HIV-1 replication in the low micromolar range (EC50: 0.046–5.46 µM), demonstrating that the pyridazinylthioacetamide core is compatible with antiviral target engagement [1]. The 4-ethoxyphenyl and N-(2-methoxybenzyl) substituents present in CAS 896054-70-9 represent a distinct chemical space within this validated antiviral scaffold—the ethoxy group could modulate binding to the NNRTI hydrophobic pocket differently than the substituents explored in the Song et al. SAR study.

Antiviral Research HIV-1 NNRTI Non-Nucleoside Reverse Transcriptase Inhibitors

Differentiation from VU0463271: The N-(2-Methoxybenzyl) Substituent Targets a Distinct Pharmacological Space Versus the N-Cyclopropyl-N-(4-Methylthiazol-2-yl) KCC2 Antagonist Motif

VU0463271 (CAS 1391737-01-1), a structurally related pyridazinylthioacetamide bearing an N-cyclopropyl-N-(4-methylthiazol-2-yl)acetamide side chain and a 6-phenylpyridazine core, is a selective KCC2 (K+/Cl- cotransporter 2) antagonist with an IC50 of 61 nM . The target compound (CAS 896054-70-9) differs at two critical positions: (1) the pyridazine C6 substituent is 4-ethoxyphenyl instead of phenyl, and (2) the acetamide N-substituent is 2-methoxybenzyl instead of the cyclopropyl-thiazolyl motif essential for KCC2 binding. These structural differences predict that CAS 896054-70-9 is unlikely to engage KCC2 with the same potency or selectivity profile as VU0463271. The 2-methoxybenzyl group may instead direct binding toward targets that accommodate benzyl-derived hydrophobic interactions, such as PARP-family enzymes, where N-(2-methoxybenzyl)acetamide motifs have shown preliminary inhibitory potential .

CNS Drug Discovery KCC2 Antagonist Ion Transport Modulation

Validated Research Application Scenarios for 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide (CAS 896054-70-9) Based on Available Evidence


Chemical Probe for Exploring Unexplored Substituent Space Within the Multi-Target Anticancer Pyridazinylthioacetamide Scaffold

Based on the quantitative demonstration that N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives achieve 64.95% telomerase inhibition, 79% growth inhibition, and multi-target modulation of JAK1/STAT3/TLR4 pathways [1], CAS 896054-70-9 can be deployed as a structurally differentiated probe to test whether the 4-ethoxyphenyl and N-(2-methoxybenzyl) modifications improve selectivity, potency, or pharmacokinetic properties relative to the published lead compound 4l. This scenario is appropriate for laboratories seeking to expand SAR beyond the substitution patterns explored by Shaldam et al. (2024).

Antiviral Screening Candidate Targeting Unexplored Pyridazinylthioacetamide NNRTI Chemical Space

The validated sub-micromolar anti-HIV-1 activity of pyridazinylthioacetamides (EC50 range: 0.046–5.46 µM, with lead compound 8k achieving SI = 2149) [1] supports procurement of CAS 896054-70-9 for inclusion in antiviral screening panels. The unique 4-ethoxyphenyl substituent may engage the NNRTI hydrophobic binding pocket differently than previously tested analogs, potentially conferring activity against resistant viral strains—a hypothesis testable only with this specific compound.

PARP-Targeted Probe Development Leveraging the N-(2-Methoxybenzyl)acetamide Pharmacophore

Preliminary evidence links N-(2-methoxybenzyl)acetamide-containing compounds to PARP enzyme inhibition [1]. CAS 896054-70-9 uniquely combines this PARP-associated motif with a pyridazine-thioether core that can engage additional targets or modulate physicochemical properties. This compound is suitable for laboratories exploring dual PARP-kinase inhibition strategies or seeking PARP inhibitors with differentiated selectivity profiles compared to established clinical PARP inhibitors (olaparib, niraparib, etc.).

Reference Standard for Pyridazine-Thioacetamide Analytical Method Development and QC

Given the demonstrated sensitivity of pyridazinylthioacetamide biological activity to subtle structural changes [1][2], CAS 896054-70-9 can serve as a well-defined analytical reference standard (MW 409.5, C22H23N3O3S) for developing HPLC, LC-MS, or NMR methods specific to this chemotype. Procurement at verified purity (typically ≥95% from reputable vendors) supports its use as a chromatographic retention time marker and mass spectrometry calibration standard for laboratories working across the pyridazine-thioacetamide compound class.

Quote Request

Request a Quote for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.